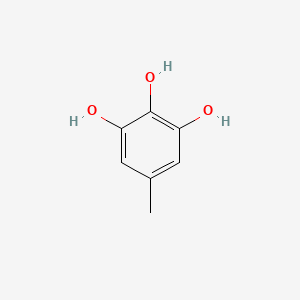

5-Methylbenzene-1,2,3-triol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methylbenzene-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-4-2-5(8)7(10)6(9)3-4/h2-3,8-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYUABOGYMWADSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209734 | |

| Record name | 1,2,3-Benzenetriol, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-25-6 | |

| Record name | 1,2,3-Benzenetriol, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Benzenetriol, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYL-BENZENE-1,2,3-TRIOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Methylpyrogallol

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on the physicochemical properties of methylpyrogallol. This document is crafted not as a rigid protocol, but as a dynamic framework to empower researchers in their exploration of this versatile molecule. In the realm of drug discovery and development, a profound understanding of a compound's fundamental characteristics is paramount. It is the bedrock upon which successful formulation, pharmacokinetic profiling, and mechanistic studies are built. This guide is designed to provide not just data, but a deeper, causal understanding of why methylpyrogallol behaves as it does, and how to reliably measure and interpret its properties. We will delve into the intricacies of its structure, its interactions with various media, and the analytical methodologies required for its robust characterization. It is my hope that this guide will serve as an invaluable resource, fostering both rigorous scientific practice and innovative therapeutic development.

Molecular Structure and Chemical Identity

Methylpyrogallol, a derivative of pyrogallol, exists in several isomeric forms depending on the position of the methyl group on the benzene ring. This guide will focus on 5-methylpyrogallol , also known as 3,4,5-trihydroxytoluene.

-

Chemical Name: 5-methylbenzene-1,2,3-triol

-

Synonyms: 3,4,5-Trihydroxytoluene

-

CAS Number: 609-25-6[1]

-

Molecular Formula: C₇H₈O₃[2]

-

Molecular Weight: 140.14 g/mol [2]

-

Appearance: White to brown or dark purple powder/crystal[1][3]

The presence of three hydroxyl groups on the benzene ring makes methylpyrogallol a highly polar and reactive molecule, prone to oxidation, particularly in alkaline conditions. This reactivity is central to its biological activities.

Key Physicochemical Parameters

A thorough understanding of the physicochemical properties of a drug candidate is critical for predicting its behavior in biological systems and for designing appropriate formulations.

Melting and Boiling Points

-

Melting Point: The melting point of 5-methylpyrogallol is consistently reported in the range of 124-129 °C [1]. This relatively high melting point for a small molecule is indicative of strong intermolecular hydrogen bonding afforded by the three hydroxyl groups.

-

Boiling Point: An estimated boiling point is approximately 216.62 °C [3]. Precise experimental determination is challenging due to the compound's susceptibility to decomposition at elevated temperatures.

Solubility Profile

| Solvent | Expected Solubility | Rationale |

| Water | Moderately Soluble | The three hydroxyl groups can form hydrogen bonds with water. However, the aromatic ring and the methyl group introduce some hydrophobicity, limiting its solubility compared to smaller polyols. |

| Ethanol | Soluble | Ethanol can act as both a hydrogen bond donor and acceptor, and its alkyl chain can interact with the non-polar regions of the molecule. |

| DMSO | Soluble | Dimethyl sulfoxide is a polar aprotic solvent that is an excellent solvent for many polar organic compounds. |

| Acetone | Soluble | Acetone's polarity and ability to accept hydrogen bonds make it a suitable solvent. |

Expected Trend: The methyl group in 5-methylpyrogallol, compared to pyrogallol, is expected to slightly decrease its solubility in water and increase its solubility in less polar organic solvents due to the increased hydrophobic character.

Acidity (pKa)

The acidity of the hydroxyl groups is a key factor in the reactivity and biological activity of methylpyrogallol.

-

Predicted pKa: The predicted pKa for the most acidic hydroxyl group of 5-methylpyrogallol is approximately 9.40 [2][3]. This value is influenced by the electron-donating nature of the methyl group, which is expected to make the hydroxyl groups slightly less acidic compared to pyrogallol (pKa ≈ 9.0).

The ionization state of methylpyrogallol at physiological pH (around 7.4) will be predominantly in its neutral form, which has implications for its ability to cross cell membranes.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a crucial predictor of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Expected Trend: The addition of a methyl group to the pyrogallol structure increases its lipophilicity. Therefore, the LogP of 5-methylpyrogallol is expected to be higher than that of pyrogallol (LogP ≈ 0.78). This suggests that 5-methylpyrogallol may have slightly better membrane permeability than its parent compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and quality control of methylpyrogallol.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For phenolic compounds like methylpyrogallol, the absorption maxima are sensitive to the solvent and the pH. In a neutral, protic solvent like methanol, one would expect to observe absorption bands characteristic of the substituted benzene ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The IR spectrum of 5-methylpyrogallol is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3500-3200 (broad) | O-H stretch | Hydroxyl groups (hydrogen-bonded) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Methyl group |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1260-1000 | C-O stretch | Phenolic C-O |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule.

-

¹H NMR: The proton NMR spectrum of 5-methylpyrogallol would provide information on the number and environment of the hydrogen atoms. The expected signals would include:

-

A singlet for the methyl protons.

-

Singlets for the aromatic protons.

-

Broad singlets for the hydroxyl protons, the chemical shift of which is dependent on concentration and solvent.

-

-

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments in the molecule. For 5-methylpyrogallol, seven distinct carbon signals would be expected, corresponding to the seven carbon atoms in the structure.

Biological Activities and Mechanisms of Action

Methylpyrogallol and its parent compound, pyrogallol, are known for their potent antioxidant and neuroprotective properties. Understanding the underlying mechanisms is crucial for their development as therapeutic agents.

Antioxidant Activity

The antioxidant activity of methylpyrogallol stems from its ability to donate hydrogen atoms from its hydroxyl groups to neutralize free radicals. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron over the aromatic ring.

The antioxidant mechanism can proceed via several pathways, including:

-

Hydrogen Atom Transfer (HAT): Direct donation of a hydrogen atom to a free radical.

-

Single Electron Transfer followed by Proton Transfer (SET-PT): An electron is first transferred to the radical, followed by the transfer of a proton.

-

Sequential Proton Loss Electron Transfer (SPLET): The phenolic proton is first lost, and the resulting phenoxide anion then donates an electron.

The pyrogallol moiety is particularly effective at scavenging superoxide radicals.

Neuroprotective Effects and Signaling Pathways

Emerging evidence suggests that the neuroprotective effects of pyrogallol and related compounds are mediated through the modulation of key cellular signaling pathways involved in oxidative stress and inflammation.

-

Nrf2 Pathway: Pyrogallol has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[4][5][6][7]. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. By activating Nrf2, methylpyrogallol can enhance the cell's endogenous defense against oxidative stress.

-

NF-κB Pathway: Chronic inflammation plays a significant role in neurodegenerative diseases. Pyrogallol has been demonstrated to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway[5]. NF-κB is a key regulator of the inflammatory response, and its inhibition can reduce the production of pro-inflammatory cytokines in immune cells of the brain, such as microglia.

Caption: Neuroprotective signaling pathways modulated by methylpyrogallol.

Experimental Protocols for Physicochemical Characterization

To ensure the trustworthiness and reproducibility of data, standardized experimental protocols are essential.

Determination of pKa by Potentiometric Titration

This protocol describes a self-validating system for the determination of the acid dissociation constant (pKa) of methylpyrogallol.

Principle: A solution of the compound is titrated with a standard solution of a strong base, and the pH is monitored as a function of the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve.

Materials:

-

5-Methylpyrogallol

-

0.1 M Sodium Hydroxide (NaOH), standardized

-

0.1 M Hydrochloric Acid (HCl), standardized

-

Potassium Chloride (KCl)

-

Deionized water, degassed

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette (10 mL)

Procedure:

-

Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Accurately weigh approximately 14 mg of 5-methylpyrogallol and dissolve it in 100 mL of deionized water containing 0.1 M KCl to maintain a constant ionic strength.

-

Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Initial Acidification: If necessary, add a small, known volume of 0.1 M HCl to lower the initial pH to ensure the compound is fully protonated.

-

Titration: Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1 mL) and recording the pH after each addition. Allow the pH to stabilize before each reading.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve or by plotting the first derivative of the curve.

References

5-Methylbenzene-1,2,3-triol: A Guide to Its Natural Sourcing and Isolation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylbenzene-1,2,3-triol, a derivative of the pyrogallol structure, holds significant interest within the scientific community due to its potential biological activities, drawing parallels to other polyphenolic compounds. However, direct evidence of its widespread natural occurrence and established protocols for its isolation are notably scarce in current scientific literature. This technical guide addresses this knowledge gap by proposing a scientifically robust, two-stage strategy for obtaining this compound. The primary approach detailed herein involves the isolation of its naturally occurring precursor, 1,2,3-trimethoxy-5-methylbenzene, from recognized botanical sources, followed by a controlled chemical demethylation to yield the target triol. This guide provides a comprehensive framework, from the selection of natural sources to detailed experimental protocols and the underlying scientific principles, to empower researchers in their pursuit of this promising compound.

Introduction: The Challenge of Sourcing this compound

While the pyrogallol moiety is a common feature in a variety of natural products known for their antioxidant and other bioactive properties, this compound itself is not extensively documented as a readily extractable natural product. Our comprehensive review of the current literature indicates a lack of established natural sources that produce this compound in significant, isolatable quantities.

This guide, therefore, shifts the focus to a more feasible and scientifically sound alternative: the isolation of a closely related and naturally abundant precursor, followed by a straightforward chemical modification. This approach offers a reliable pathway for researchers to obtain this compound for further investigation.

The Precursor Approach: Targeting 1,2,3-trimethoxy-5-methylbenzene

A promising and accessible route to this compound begins with its trimethoxylated analogue, 1,2,3-trimethoxy-5-methylbenzene. This compound has been identified as a natural constituent in certain plant species, making it an ideal starting material.

Identified Natural Sources of 1,2,3-trimethoxy-5-methylbenzene

Based on available data, the following plant sources are known to contain 1,2,3-trimethoxy-5-methylbenzene:

| Botanical Source | Common Name | Relevant Part(s) |

| Carthamus tinctorius | Safflower | Seeds |

| Camellia sinensis | Tea | Leaves |

This table summarizes the known botanical sources for the precursor compound.

Part I: Isolation of 1,2,3-trimethoxy-5-methylbenzene from Natural Sources

The isolation of 1,2,3-trimethoxy-5-methylbenzene from its natural matrix is a critical first step. The following protocol is a generalized yet robust methodology based on established principles of phytochemical extraction and purification of phenolic compounds.[1][2][3][4][5][6][7][8][9][10]

Workflow for Precursor Isolation

Caption: A generalized workflow for the isolation of 1,2,3-trimethoxy-5-methylbenzene.

Detailed Experimental Protocol for Precursor Isolation

3.2.1. Materials and Reagents

-

Dried and powdered plant material (Safflower seeds or Tea leaves)

-

Ethanol (95%) or Methanol (99.8%)

-

n-Hexane

-

Ethyl acetate

-

Silica gel (for column chromatography)

-

Rotary evaporator

-

Chromatography columns

-

Standard laboratory glassware

3.2.2. Step-by-Step Methodology

-

Sample Preparation: Ensure the plant material is thoroughly dried to minimize water content and finely ground to increase the surface area for efficient extraction.

-

Solvent Extraction:

-

Rationale: The choice of a moderately polar solvent like ethanol or methanol is based on the principle of "like dissolves like." 1,2,3-trimethoxy-5-methylbenzene, being a phenol ether, exhibits sufficient polarity to be soluble in these solvents.

-

Procedure: Perform a Soxhlet extraction or maceration of the powdered plant material with 95% ethanol for 6-8 hours. This exhaustive extraction ensures a high yield of the desired compound.

-

-

Filtration and Concentration:

-

Rationale: This step removes insoluble plant debris and the bulk of the extraction solvent.

-

Procedure: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain a crude extract.

-

-

Liquid-Liquid Partitioning:

-

Rationale: This step fractionates the crude extract based on the polarity of its components, which helps in removing highly nonpolar compounds (like fats and waxes) and highly polar compounds.

-

Procedure: Suspend the crude extract in a water-methanol mixture (9:1 v/v) and partition successively with n-hexane and then with ethyl acetate. The target compound is expected to be enriched in the ethyl acetate fraction.

-

-

Chromatographic Purification:

-

Rationale: Column chromatography is a powerful technique for separating compounds with different polarities. By using a step-gradient elution, compounds can be selectively eluted from the silica gel stationary phase.

-

Procedure: Subject the concentrated ethyl acetate fraction to column chromatography on silica gel. Elute the column with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity. Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

-

Characterization:

-

Rationale: It is imperative to confirm the identity and purity of the isolated compound before proceeding to the next stage.

-

Procedure: Combine the fractions containing the pure compound (as determined by TLC). Remove the solvent under reduced pressure. Confirm the structure of the isolated 1,2,3-trimethoxy-5-methylbenzene using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Part II: Synthesis of this compound via Demethylation

The conversion of the isolated 1,2,3-trimethoxy-5-methylbenzene to this compound is achieved through a demethylation reaction. This is a common and effective method for cleaving ether bonds to yield hydroxyl groups.

Demethylation Reaction Workflow

Caption: A workflow for the synthesis of this compound via demethylation.

Detailed Experimental Protocol for Demethylation

4.2.1. Materials and Reagents

-

Isolated 1,2,3-trimethoxy-5-methylbenzene

-

Boron tribromide (BBr₃) or Anhydrous Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Methanol

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

4.2.2. Step-by-Step Methodology

-

Reaction Setup:

-

Rationale: The reaction must be carried out under anhydrous and inert conditions as the demethylating agents are highly reactive with water.

-

Procedure: Dissolve the purified 1,2,3-trimethoxy-5-methylbenzene in anhydrous dichloromethane in a flame-dried, two-necked round-bottom flask under a nitrogen or argon atmosphere. Cool the solution to -78°C using a dry ice/acetone bath.

-

-

Addition of Demethylating Agent:

-

Rationale: Boron tribromide is a powerful Lewis acid that effectively cleaves aryl methyl ethers. Aluminum chloride can also be used as a catalyst in the presence of a nucleophile.[11][12]

-

Procedure: Slowly add a solution of boron tribromide in dichloromethane (typically 3-4 equivalents) to the cooled solution of the starting material. Maintain the temperature at -78°C during the addition.

-

-

Reaction Monitoring:

-

Rationale: Monitoring the reaction progress is crucial to determine the point of completion and to avoid the formation of side products.

-

Procedure: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is no longer visible.

-

-

Quenching and Work-up:

-

Rationale: This step neutralizes the reactive demethylating agent and allows for the extraction of the product into an organic solvent.

-

Procedure: Carefully quench the reaction by slowly adding methanol at 0°C. After stirring for 30 minutes, add water and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Rationale: This step removes any remaining impurities to yield the pure target compound.

-

Procedure: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by column chromatography on silica gel if necessary.

-

-

Final Characterization:

-

Rationale: Final confirmation of the structure and purity of the synthesized this compound is essential.

-

Procedure: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity. Determine the melting point and compare it with literature values if available.

-

Conclusion

References

- 1. Processing Technologies for the Extraction of Value-Added Bioactive Compounds from Tea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. arpnjournals.com [arpnjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. Phenol Content and Antioxidant and Antiaging Activity of Safflower Seed Oil (Carthamus Tinctorius L.) [mdpi.com]

- 6. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 7. Frontiers | Tea polyphenols: extraction techniques and its potency as a nutraceutical [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. sysrevpharm.org [sysrevpharm.org]

- 10. Extraction, Structures, Bioactivities and Structure-Function Analysis of the Polysaccharides From Safflower (Carthamus tinctorius L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. CN105777529A - Method for selective demethylation of ortho-trimethoxybenzene compounds - Google Patents [patents.google.com]

A Technical Guide to the Biological Activities of 5-Methylbenzene-1,2,3-triol Derivatives

Foreword: Unveiling the Therapeutic Potential of 5-Methylbenzene-1,2,3-triol Scaffolds

To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic innovation, this guide offers an in-depth exploration of the biological activities associated with this compound and its derivatives. This molecule, also known as 5-methylpyrogallol, belongs to the class of phenolic compounds, which have long been recognized for their significant impact on human health.[1] Structurally, it is a close analog of the well-studied gallic acid (3,4,5-trihydroxybenzoic acid), differing by the absence of a carboxylic acid group. This structural similarity suggests a shared potential for a wide array of biological effects, including antioxidant, anti-inflammatory, and anticancer activities, making this class of compounds a compelling area for drug discovery and development.[2][3][4][5][6]

This document is designed to be a comprehensive resource, moving beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental design and the mechanistic underpinnings of the observed biological effects. By synthesizing current knowledge and providing detailed, actionable protocols, we aim to empower your research endeavors in this promising field.

The Chemical Foundation: Synthesis and Characterization

The therapeutic potential of any compound class begins with its synthesis. The procurement or synthesis of this compound and its derivatives is the foundational step for any biological investigation.

Synthetic Pathways to the this compound Core

While not as ubiquitously synthesized as some other phenolic compounds, several routes to this compound have been reported. One notable method involves the hydrolysis of 2,2,6,6-tetrachlorocyclohexanone.[7] An alternative approach starts from 3,4,5-trimethoxytoluene, which can be demethylated to yield the desired triol.[8] The choice of synthetic route will invariably depend on the starting material availability, scalability, and the desired purity of the final compound.

For creating novel derivatives, the hydroxyl groups of the this compound core offer reactive sites for functionalization, such as etherification or esterification, to modulate the compound's physicochemical properties and biological activity.

Protocol: Synthesis of this compound via Hydrolysis

This protocol is adapted from a patented method and should be performed by trained chemists with appropriate safety precautions.[7]

Materials:

-

2,2,6,6-tetrachlorocyclohexanone

-

Disodium oxalate

-

Deionized water

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Chloroform

Procedure:

-

Under a nitrogen atmosphere, combine 2,2,6,6-tetrachlorocyclohexanone, disodium oxalate, and deionized water in a round-bottom flask equipped with a reflux condenser.

-

Reflux the mixture for approximately 2 hours.

-

After cooling, continuously extract the aqueous mixture with diethyl ether.

-

Dry the combined ether extracts over anhydrous sodium sulfate.

-

Filter the solution and evaporate the ether under reduced pressure to yield a crude residue.

-

Triturate the residue with chloroform, filter, and dry the resulting solid to obtain this compound.

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Antioxidant Properties: Scavenging the Seeds of Cellular Damage

A primary and extensively studied biological activity of phenolic compounds is their ability to counteract oxidative stress by neutralizing reactive oxygen species (ROS). The three hydroxyl groups on the benzene ring of this compound make it a potent electron donor, a key feature for radical scavenging.[9]

Mechanistic Insight: How Phenols Quench Free Radicals

The antioxidant action of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from one of their hydroxyl groups to a free radical, thus stabilizing the radical and preventing a cascade of oxidative damage. The resulting phenoxyl radical is relatively stable due to resonance delocalization of the unpaired electron around the aromatic ring. The presence of multiple hydroxyl groups, as in the case of this compound, enhances this antioxidant capacity.

Experimental Workflow: Assessing Antioxidant Potential

A robust assessment of antioxidant activity involves a battery of assays that measure different aspects of radical scavenging. A typical workflow is depicted below:

Caption: Workflow for evaluating the antioxidant activity of test compounds.

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a rapid and widely used method for screening the radical scavenging activity of compounds.[10][11]

Materials:

-

DPPH solution (in methanol or ethanol)

-

Test compound solutions at various concentrations

-

Ascorbic acid or Trolox as a positive control

-

Methanol or ethanol as a blank

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a working solution of DPPH in methanol with an absorbance of approximately 1.0 at 517 nm.

-

In a 96-well plate, add a specific volume of the test compound solutions at varying concentrations.

-

Add the DPPH working solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals).

Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[12][13][14]

Materials:

-

ABTS solution (7 mM in water)

-

Potassium persulfate solution (2.45 mM in water)

-

Test compound solutions at various concentrations

-

Trolox as a positive control

-

Ethanol or phosphate-buffered saline (PBS) for dilution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a small volume of the test compound solutions to a 96-well plate.

-

Add the diluted ABTS•+ solution to each well.

-

Incubate for a defined period (e.g., 6 minutes) at room temperature.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Enzyme Inhibition: A Targeted Approach to Disease Modulation

Beyond general antioxidant effects, derivatives of this compound may exhibit more specific biological activities through the inhibition of key enzymes involved in various disease pathways.

Tyrosinase Inhibition: Implications for Hyperpigmentation

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders.[15] Phenolic compounds are known to be effective tyrosinase inhibitors.

Protocol: Mushroom Tyrosinase Inhibition Assay [15][16][17][18]

-

Prepare solutions of the test compound, a positive control (e.g., kojic acid), and mushroom tyrosinase in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

In a 96-well plate, mix the test compound solution with the tyrosinase solution and incubate for a short period.

-

Initiate the enzymatic reaction by adding the substrate, L-DOPA.

-

Monitor the formation of dopachrome by measuring the absorbance at approximately 475-492 nm over time.

-

Calculate the percentage of tyrosinase inhibition and the IC50 value.

Cholinesterase Inhibition: A Strategy for Neurodegenerative Diseases

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease.

Protocol: Ellman's Method for Cholinesterase Inhibition [16][18]

-

Prepare solutions of the test compound, a positive control (e.g., galanthamine), AChE or BChE enzyme, and the substrate (acetylthiocholine iodide or butyrylthiocholine iodide) in a suitable buffer.

-

In a 96-well plate, pre-incubate the enzyme with the test compound.

-

Add 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to the wells.

-

Initiate the reaction by adding the substrate.

-

The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Measure the absorbance at 412 nm over time.

-

Calculate the percentage of enzyme inhibition and the IC50 value.

Cytotoxic and Anticancer Activities: Targeting Malignant Cells

The pro-oxidant and apoptosis-inducing capabilities of phenolic compounds make them promising candidates for anticancer drug development. The structural similarity of this compound to gallic acid, a known anticancer agent, suggests that its derivatives may also possess cytotoxic effects against cancer cells.[19]

Mechanistic Insights: How Gallic Acid Analogs Induce Cancer Cell Death

Gallic acid has been shown to induce apoptosis in various cancer cell lines through multiple signaling pathways.[3][20][21] These mechanisms are likely to be relevant for this compound derivatives.

-

Intrinsic (Mitochondrial) Pathway: Gallic acid can modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic proteins (Bcl-2, Bcl-xL) and an increase in the pro-apoptotic proteins (Bax, Bad).[3][6] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytosol. Cytochrome c then activates caspase-9 and the downstream executioner caspase-3, leading to apoptosis.[3][20]

-

Extrinsic (Death Receptor) Pathway: Gallic acid can upregulate the expression of death receptors like Fas and their ligands (FasL), leading to the activation of caspase-8, which in turn can activate caspase-3.[20][21]

-

Modulation of Signaling Cascades: Gallic acid is known to influence key signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT and MAPK pathways.[2][6] By inhibiting pro-survival pathways and activating stress-related pathways, it can push cancer cells towards apoptosis.

Caption: Proposed apoptotic pathways induced by this compound derivatives.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[22][23][24][25][26]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound solutions at various concentrations

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at approximately 570 nm.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Anti-inflammatory Effects: Quelling the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases. Gallic acid has demonstrated potent anti-inflammatory properties by modulating key signaling pathways such as NF-κB and MAPK.[2][4][5][27][28] It is plausible that this compound derivatives share this activity.

Mechanistic Insights: Targeting Inflammatory Pathways

The NF-κB signaling pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and chemokines. Gallic acid can inhibit this pathway by preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.[2][5]

The MAPK pathways (ERK, JNK, and p38) are also critical in mediating inflammatory responses. Gallic acid has been shown to suppress the phosphorylation and activation of these kinases, further contributing to its anti-inflammatory effects.[2][27][28]

Caption: Inhibition of inflammatory signaling pathways by this compound derivatives.

Data Presentation and Interpretation

For a comprehensive understanding, the biological activity data for this compound derivatives should be systematically tabulated. Due to the limited availability of direct data for the core compound, the following tables present hypothetical data based on the activities of structurally similar compounds to illustrate how results should be presented.

Table 1: Antioxidant Activity of this compound Derivatives

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

| This compound | Data not available | Data not available |

| Derivative A | Value | Value |

| Derivative B | Value | Value |

| Ascorbic Acid (Control) | Reference Value | Reference Value |

| Trolox (Control) | Reference Value | Reference Value |

Table 2: Enzyme Inhibitory Activity of this compound Derivatives

| Compound | Tyrosinase IC50 (µM) | AChE IC50 (µM) |

| This compound | Data not available | Data not available |

| Derivative C | Value | Value |

| Derivative D | Value | Value |

| Kojic Acid (Control) | Reference Value | N/A |

| Galanthamine (Control) | N/A | Reference Value |

Table 3: Cytotoxicity of this compound Derivatives against Cancer Cell Lines

| Compound | Cell Line | MTT IC50 (µM) after 48h |

| This compound | e.g., HeLa | Data not available |

| Derivative E | e.g., HeLa | Value |

| Derivative F | e.g., MCF-7 | Value |

| Doxorubicin (Control) | e.g., HeLa | Reference Value |

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its structural analogy to gallic acid provides a strong rationale for its potential antioxidant, anti-inflammatory, and anticancer properties. The methodologies and mechanistic insights provided in this guide are intended to serve as a robust framework for the systematic evaluation of these derivatives.

Future research should focus on the synthesis and biological screening of a diverse library of this compound derivatives to establish clear structure-activity relationships. Further elucidation of their mechanisms of action, particularly their effects on specific signaling pathways and molecular targets, will be crucial for their advancement as potential drug candidates. In vivo studies will ultimately be necessary to validate the therapeutic efficacy and safety of the most promising compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Gallic acid: Pharmacological activities and molecular mechanisms involved in inflammation-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Gallic acid improved inflammation via NF-κB pathway in TNBS-induced ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Gallic acid suppresses the progression of triple-negative breast cancer HCC1806 cells via modulating PI3K/AKT/EGFR and MAPK signaling pathways [frontiersin.org]

- 7. US4268694A - Process for preparing pyrogallol - Google Patents [patents.google.com]

- 8. Page loading... [guidechem.com]

- 9. Multi-target macrocycles: pyrogallol derivatives to control multiple pathological factors associated with Alzheimer's disease - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06417H [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. activeconceptsllc.com [activeconceptsllc.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Natural Antioxidants, Tyrosinase and Acetylcholinesterase Inhibitors from Cercis glabra Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Gallic Acid Induces HeLa Cell Lines Apoptosis via the P53/Bax Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. ar.iiarjournals.org [ar.iiarjournals.org]

- 22. Application of the MTT colorimetric assay to measure cytotoxic effects of phenolic compounds on established rat dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. biochemjournal.com [biochemjournal.com]

- 24. MTT assay protocol | Abcam [abcam.com]

- 25. MTT (Assay protocol [protocols.io]

- 26. Bioactivity guided isolation and identification of phenolic compounds from Citrus aurantium L. with anti-colorectal cancer cells activity by UHPLC-Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Gallic acid attenuates LPS-induced inflammation in Caco-2 cells by suppressing the activation of the NF-κB/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Spectroscopic data (NMR, IR, MS) of 5-Methylbenzene-1,2,3-triol

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methylbenzene-1,2,3-triol

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound, also known as 5-methylpyrogallol. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of this compound through modern spectroscopic techniques. This document moves beyond a simple data repository to explain the causality behind experimental choices and the interpretation of the resulting spectra, grounding all claims in authoritative sources.

Introduction to this compound

This compound (C₇H₈O₃, Molar Mass: 140.14 g/mol ) is an aromatic organic compound belonging to the pyrogallol family. Its structure consists of a benzene ring substituted with three hydroxyl (-OH) groups at positions 1, 2, and 3, and a methyl (-CH₃) group at position 5. The strategic placement of these functional groups imparts specific chemical properties that are of interest in various fields, including medicinal chemistry and materials science, often related to its antioxidant and redox capabilities.

Accurate structural confirmation is the bedrock of any chemical research. The following sections provide a detailed walkthrough of the primary spectroscopic methods used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons, their electronic environments, and their proximity to other protons.

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃. The choice of solvent is critical; DMSO-d₆ is often preferred for polyhydroxylated phenols as it can effectively solvate the compound and allows for the observation of the exchangeable hydroxyl protons. A standard 400 or 500 MHz spectrometer is typically sufficient for obtaining a well-resolved spectrum.

Data Interpretation and Analysis: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methyl protons, and the hydroxyl protons.

-

Aromatic Protons (H-4, H-6): Due to the symmetrical substitution pattern, the two aromatic protons at positions 4 and 6 are chemically equivalent. They will appear as a single signal, a singlet, in the aromatic region (typically δ 6.0-7.0 ppm). The electron-donating effects of the three hydroxyl groups and the methyl group shield these protons, shifting them upfield compared to benzene (δ 7.34 ppm).

-

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet further upfield (typically δ 2.0-2.5 ppm).

-

Hydroxyl Protons (-OH): The three hydroxyl protons are often observed as a broad singlet. Their chemical shift can vary significantly (typically δ 8.0-9.5 ppm in DMSO-d₆) depending on concentration, temperature, and residual water content, due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.7 (broad) | s | 3H | C1-OH, C2-OH, C3-OH |

| ~6.1 | s | 2H | H-4, H-6 |

| ~2.1 | s | 3H | C5-CH₃ |

Note: These are predicted values. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon framework of the molecule.

Experimental Protocol: The same sample prepared for ¹H NMR can be used for ¹³C NMR analysis. A proton-decoupled spectrum is typically acquired to simplify the spectrum, showing each unique carbon atom as a single line.

Data Interpretation and Analysis: Due to the molecule's symmetry, only five distinct carbon signals are expected.

-

Hydroxyl-Substituted Carbons (C-1, C-2, C-3): These carbons are deshielded by the electronegative oxygen atoms and will appear significantly downfield. C-2 will likely be the most deshielded. C-1 and C-3 are equivalent by symmetry.

-

Methyl-Substituted Carbon (C-5): This carbon will also be in the aromatic region but will be distinct from the hydroxyl-bearing carbons.

-

Unsubstituted Aromatic Carbons (C-4, C-6): These two carbons are equivalent and will appear as a single signal in the aromatic region, typically more upfield than the substituted carbons.

-

Methyl Carbon (-CH₃): This aliphatic carbon will be the most shielded and appear far upfield (typically δ 15-25 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~146 | C-2 |

| ~134 | C-1, C-3 |

| ~125 | C-5 |

| ~108 | C-4, C-6 |

| ~21 | -CH₃ |

Note: These are predicted values. Actual experimental values may vary slightly.

Molecular Structure and NMR Assignments

Caption: Structure of this compound with atom numbering.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: The IR spectrum can be obtained using several methods. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a modern and convenient choice, requiring minimal sample preparation. Alternatively, the traditional KBr pellet method can be used, where a small amount of the sample is ground with potassium bromide and pressed into a transparent disk.

Data Interpretation and Analysis: The IR spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands for its key functional groups.

-

O-H Stretch: A very prominent, broad band will be observed in the region of 3200-3600 cm⁻¹. This broadness is a classic indicator of intermolecular hydrogen bonding between the hydroxyl groups.

-

C-H Stretch (Aromatic): A sharp absorption band will appear just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹), corresponding to the C-H stretching vibrations of the benzene ring.

-

C-H Stretch (Aliphatic): Absorption bands corresponding to the methyl group's C-H stretching will be found just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

-

C=C Stretch (Aromatic): One or more sharp bands of medium intensity will be present in the 1450-1600 cm⁻¹ region, characteristic of the carbon-carbon double bond stretching within the aromatic ring.

-

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region is indicative of the C-O stretching of the phenol group.

Table 3: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600 - 3200 (broad) | O-H stretch | Phenolic -OH |

| 3150 - 3050 | C-H stretch | Aromatic C-H |

| 2960 - 2850 | C-H stretch | Aliphatic -CH₃ |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| 1300 - 1200 | C-O stretch | Phenol C-O |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through the analysis of its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like this compound. In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. The resulting ions are then separated by a mass analyzer.

Data Interpretation and Analysis: The mass spectrum plots the relative abundance of ions against their m/z ratio.

-

Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule minus one electron is the molecular ion peak. For this compound (C₇H₈O₃), this will appear at an m/z of 140. This peak confirms the molecular weight of the compound.

-

Fragmentation Pattern: The high energy of EI causes the molecular ion to break apart into smaller, stable fragment ions. The analysis of these fragments helps piece together the molecule's structure. A common fragmentation pathway for phenols involves the loss of CO, leading to a peak at [M-28]⁺. Loss of the methyl group would result in a peak at [M-15]⁺.

Table 4: Expected Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 140 | Molecular Ion [M]⁺ | [C₇H₈O₃]⁺ |

| 125 | [M - CH₃]⁺ | [C₆H₅O₃]⁺ |

| 112 | [M - CO]⁺ | [C₆H₈O₂]⁺ |

| 97 | [M - CH₃ - CO]⁺ | [C₅H₅O₂]⁺ |

Proposed Fragmentation Pathway

Caption: Proposed EI-MS fragmentation pathway for this compound.

Conclusion

The combined application of NMR, IR, and MS provides a self-validating system for the unambiguous structural confirmation of this compound. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and symmetry. IR spectroscopy confirms the presence of key hydroxyl, aromatic, and aliphatic functional groups. Finally, mass spectrometry verifies the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. This multi-technique approach ensures the highest level of confidence in the identity and purity of the compound, a prerequisite for any subsequent scientific investigation or application.

Toxicological Profile and Safety Assessment of Methylpyrogallol: A Predictive Analysis Based on the Parent Compound Pyrogallol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological profile and safety considerations for methylpyrogallol. Due to a significant lack of specific toxicological data for methylpyrogallol in the public domain, this document employs a surrogate-based approach, leveraging the extensive research conducted on its parent compound, pyrogallol (benzene-1,2,3-triol). We will synthesize data on toxicokinetics, acute and local toxicity, genotoxicity, and carcinogenicity from authoritative sources to construct a predictive toxicological profile for methylpyrogallol. Furthermore, this guide outlines a structured, tiered strategy for conducting a de novo toxicological assessment of methylpyrogallol, providing researchers and drug development professionals with a practical framework for safety evaluation. The causality behind experimental choices is explained to provide field-proven insights, ensuring a narrative grounded in scientific integrity.

Introduction and Chemical Identity

The Pyrogallol Family: Structure and Relevance

Pyrogallol and its derivatives, such as methylpyrogallol, are polyhydric phenols characterized by three hydroxyl groups on a benzene ring. Pyrogallol itself has been used in hair dyes, as a chemical intermediate, and as a complexing agent in analytical chemistry.[1][2] Its methylated analogue, 5-methylpyrogallol, shares the core functional moiety, suggesting potential overlap in both utility and biological activity. The primary structural difference is the addition of a methyl group, which can significantly alter the compound's metabolic fate and toxicological properties. For drug development professionals, understanding the potential liabilities of such a scaffold is critical during early-stage candidate selection.

| Compound | Structure | CAS Number | Molecular Formula | Key Characteristics |

| Pyrogallol | 1,2,3-Benzenetriol | 87-66-1 | C₆H₆O₃ | Parent compound with extensive toxicological data. |

| 5-Methylpyrogallol | 5-Methylbenzene-1,2,3-triol | 609-25-6 | C₇H₈O₃ | Methylated derivative with sparse toxicological data.[3] |

Rationale for a Surrogate-Based Toxicological Assessment

In drug discovery and chemical safety assessment, it is common to encounter data gaps for novel or less-common molecules. In the absence of direct data for methylpyrogallol, a scientifically rigorous approach is to use data from a structurally similar compound as a predictive tool. Pyrogallol is an ideal surrogate because its metabolism involves methylation, providing direct insight into how the body might process a pre-methylated analogue.[4][5] This guide will therefore analyze the established toxicological profile of pyrogallol to forecast the potential hazards of methylpyrogallol, while clearly delineating the assumptions and limitations of this approach.

Predictive Toxicological Profile

This section synthesizes the known toxicological data for pyrogallol to build a predictive profile for methylpyrogallol.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The study of a substance's journey through the body is fundamental to toxicology.[6] The ADME profile dictates the concentration and duration of exposure at target organs.

-

Absorption: Pyrogallol demonstrates significant dermal absorption, with one study reporting a total absorption rate of 26.0 ± 3.9%.[7] This is a critical parameter for assessing risk from topical exposure. It is plausible that methylpyrogallol would also be readily absorbed through the skin.

-

Distribution: Following intraperitoneal injection in mice, pyrogallol concentrations peaked in the brain within ten minutes and were cleared rapidly thereafter.[4][5] This suggests potential for transient central nervous system exposure.

-

Metabolism: After administration to rats, pyrogallol is metabolized to products including 2-O-methylpyrogallol and resorcinol, which are detected in the urine.[4][5] The formation of a methylated metabolite is a key insight. It suggests that the primary metabolic pathway for pyrogallol involves the same functional group present in methylpyrogallol. This could imply that methylpyrogallol might undergo further metabolism at its hydroxyl groups or be excreted more directly. Oxidative stress is also implicated in pyrogallol-mediated toxicity, suggesting the generation of free radicals.[8]

Acute and Local Toxicity

Safety data sheets for 5-methylpyrogallol indicate it causes skin and serious eye irritation and may cause an allergic skin reaction.[3] This aligns with data on pyrogallol.

-

Acute Systemic Toxicity: Ingestion of pyrogallol by humans can lead to severe effects, including gastrointestinal irritation, hemolysis, methemoglobinemia, and renal injury.[4] An oral LD₅₀ in rats was reported as 790 mg/kg.[9]

-

Dermal Toxicity: Pyrogallol is a known skin irritant and sensitizer in animal models and humans.[2][7] Chronic dermal application in toxicology studies caused non-neoplastic lesions like hyperplasia and hyperkeratosis at the application site in rats and mice.[2][7]

Genotoxicity

Genotoxicity refers to the ability of a substance to damage DNA, which can potentially lead to cancer. The genotoxicity profile of pyrogallol is complex and appears to be dependent on the specific test system.

| Assay Type | Test System | Result with/without S9 Activation | Conclusion | Reference |

| Bacterial Reverse Mutation (Ames) | S. typhimurium TA97, TA98, TA100, TA104 | Mixed (Positive in some, negative in others) | Equivocal | [4] |

| Bacterial Reverse Mutation (Ames) | E. coli | Mutagenic | Positive | [7] |

| In Vivo Micronucleus | Mouse Bone Marrow | Not specified | Negative | [7] |

| In Vivo Micronucleus | Mouse Peripheral Blood | Equivocal in males, Negative in females | Equivocal | [1] |

The weight of evidence suggests pyrogallol is not a classic mutagen, but some positive findings, particularly in bacterial systems, warrant caution. The equivocal in vivo results could suggest a weak effect or a threshold-based mechanism.[1][5]

Carcinogenicity

Long-term carcinogenicity studies are a cornerstone of safety assessment. The U.S. National Toxicology Program (NTP) conducted comprehensive 2-year dermal studies on pyrogallol.[1]

| Species | Sex | Dose (mg/kg) | Primary Finding | NTP Conclusion |

| F344/N Rats | Male & Female | 5, 20, 75 | No increase in tumors | No evidence of carcinogenic activity |

| B6C3F1/N Mice | Male | 5, 20, 75 | Increased incidence of squamous cell papilloma (skin) | Equivocal evidence of carcinogenic activity |

| B6C3F1/N Mice | Female | 5, 20, 75 | Increased incidence of squamous cell carcinoma (skin) | Some evidence of carcinogenic activity |

Source: National Toxicology Program, 2013.[1][7]

Causality Insight: The tumors observed in mice were at the site of application and occurred alongside chronic skin irritation, hyperplasia, and inflammation.[2] This suggests a potential mechanism where the carcinogenicity is secondary to chronic cytotoxicity and regenerative cell proliferation, rather than a direct genotoxic event.[5] This is a critical distinction for risk assessment, as irritation-based carcinogenesis may have a practical threshold.

A Proposed Strategy for De Novo Toxicological Assessment

For any novel compound like methylpyrogallol intended for development, a structured, tiered approach to toxicological testing is necessary. The following workflow is based on international regulatory guidelines (e.g., OECD, ICH).

Tier 1: In Vitro Methodologies

In vitro assays are essential for early screening, providing mechanistic insights while adhering to the 3Rs principle (Replacement, Reduction, and Refinement of animal testing).[10][11]

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

-

Objective: To determine the concentration of methylpyrogallol that reduces the viability of cultured cells by 50% (IC₅₀).

-

Methodology:

-

Cell Culture: Plate relevant cells (e.g., HepG2 human liver cells, HaCaT human skin cells) in 96-well plates and allow them to adhere overnight.

-

Dosing: Prepare a serial dilution of methylpyrogallol in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle control and positive control wells.

-

Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Readout: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value.

-

-

Self-Validation: The protocol's integrity is validated by the inclusion of a vehicle control (to establish 100% viability) and a positive control (a known cytotoxicant, to ensure the assay is performing correctly).

Protocol 2: Bacterial Reverse Mutation Test (Ames Assay - OECD 471)

-

Objective: To assess the mutagenic potential of methylpyrogallol by its ability to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia coli.

-

Methodology:

-

Strain Selection: Use a range of bacterial strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA) that detect different types of mutations (frameshift vs. base-pair substitution).

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.

-

Exposure (Plate Incorporation Method):

-

Mix the test compound, the bacterial culture, and (if applicable) the S9 mix in molten top agar.

-

Pour this mixture onto minimal glucose agar plates.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own histidine or tryptophan).

-

Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies over the background (spontaneous) mutation rate, typically a two-fold or greater increase.

-

-

Self-Validation: The assay includes a vehicle control (to determine the spontaneous reversion rate) and known positive controls for each strain (both with and without S9) to confirm the sensitivity of the strains and the activity of the S9 mix.

Conclusion and Future Directions

The toxicological profile of methylpyrogallol remains largely uncharacterized by empirical data. However, by using its parent compound, pyrogallol, as a surrogate, we can construct a predictive safety profile. It is anticipated that methylpyrogallol will exhibit skin and eye irritation and be a dermal sensitizer . Its potential for genotoxicity is considered equivocal but cannot be dismissed without direct testing. Based on the extensive NTP studies on pyrogallol, any potential carcinogenicity from dermal exposure may be linked to a non-genotoxic mechanism of chronic irritation, a finding that would have significant implications for its risk assessment.[1][5][7]

For any organization involved in the development or use of methylpyrogallol, this predictive profile must be seen as a preliminary guide. It is not a substitute for definitive toxicological studies. The tiered testing strategy outlined in this document provides a robust and scientifically sound pathway to generate the necessary data for a comprehensive risk assessment, ensuring the safety of this compound for its intended applications.

References

- 1. Toxicology and carcinogenesis studies of pyrogallol (CAS No. 87-66-1) in F344/N rats and B6C3F1/N mice (dermal studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrogallol Associated Dermal Toxicity and Carcinogenicity in F344/N Rats and B6C3F1/N Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. cir-safety.org [cir-safety.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. cir-safety.org [cir-safety.org]

- 8. researchgate.net [researchgate.net]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nuvisan.com [nuvisan.com]

Discovery and history of 5-Methylbenzene-1,2,3-triol

An In-depth Technical Guide to 5-Methylbenzene-1,2,3-triol: From Discovery to Modern Synthesis

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of this compound, a significant polyhydroxylated aromatic compound. We will delve into its historical context, tracing its origins from the broader family of pyrogallols, explore the evolution of its chemical synthesis, detail its physicochemical properties, and discuss its emerging applications in research and development. This document is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this molecule.

Introduction and Core Concepts

This compound, also commonly known as 5-methylpyrogallol or 3,4,5-trihydroxytoluene, is a substituted derivative of pyrogallol.[1][2][3] Pyrogallol itself, or benzene-1,2,3-triol, is one of three isomeric benzenetriols and has a rich history in organic chemistry, first prepared by Carl Wilhelm Scheele in 1786 through the thermal decarboxylation of gallic acid.[4][5] The addition of a methyl group at the 5-position of the pyrogallol ring modifies its electronic properties and steric profile, influencing its reactivity and biological activity.

The core structure, a benzene ring with three adjacent hydroxyl groups, makes these compounds potent reducing agents and antioxidants. This reactivity is central to their industrial and biological applications. In an alkaline solution, they readily absorb oxygen from the air, a property historically used in gas analysis.[4] For drug development professionals, the interest lies in the antioxidant, antiseptic, antibacterial, and potential anticancer properties that have been identified within the pyrogallol family.[6]

Fundamental Physicochemical Properties

A summary of the key properties of this compound is presented below for quick reference. These values are critical for designing experiments, predicting solubility, and understanding the compound's behavior in various matrices.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Methylpyrogallol, 3,4,5-Trihydroxytoluene | [1][2] |

| CAS Number | 609-25-6 | [1] |

| Molecular Formula | C₇H₈O₃ | [1] |

| Molecular Weight | 140.14 g/mol | [1] |

| Appearance | White to brown or dark purple crystalline powder | [1][3] |

| pKa | 9.40 ± 0.15 (Predicted) | [1] |

| Topological Polar Surface Area | 60.7 Ų | [1] |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Historical Development and Synthesis

The history of this compound is intrinsically linked to the broader development of synthetic routes for pyrogallol and its derivatives. Early methods were often harsh and low-yielding, but they laid the groundwork for the more sophisticated and efficient protocols used today.

Early Synthetic Approaches

The foundational method for producing the parent compound, pyrogallol, involved heating gallic acid to induce decarboxylation.[4] The synthesis of its derivatives, like the 5-methyl variant, required more targeted approaches.

One notable early-to-mid 20th-century strategy involved the hydrolysis of substituted aminophenols. A process patented in the 1970s demonstrated that 5-substituted pyrogallols could be obtained in good yields from the corresponding 4-substituted-2,6-diaminophenols.[7] The 4-substituent was found to provide necessary stability during the reaction. This represented a significant step forward, moving from natural product derivatives to petrochemical-based feedstocks.

Protocol: Synthesis from 2,6-Diamino-4-methylphenol Dihydrochloride

This protocol is based on the methodology described in U.S. Patent 3,932,538. The rationale is to perform an acid-catalyzed hydrolysis of the diamino-phenol to replace the amino groups with hydroxyl groups.

Step-by-Step Methodology:

-

Reaction Setup: A solution of 2,6-diamino-4-methylphenol dihydrochloride (10.0 g) in 10% aqueous sulfuric acid (100 ml) is prepared in a reaction vessel equipped with a stirrer and reflux condenser.

-

Heating and Reflux: The mixture is heated to reflux and maintained at this temperature for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Extraction: After cooling, the reaction mixture is extracted three times with 100 ml portions of diethyl ether. The combined ether extracts are then washed with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a wash with brine.

-

Drying and Concentration: The ether layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent (e.g., toluene or water) to yield pure 5-methyl-pyrogallol. The patent reports a yield of 37.1% with a melting point of 124.5-125°C.[7]

Modern Chemical Synthesis

More recent synthetic chemistry has focused on improving yield, reducing waste, and utilizing more accessible starting materials.

Synthesis from 3,4,5-trimethoxytoluene: A common laboratory-scale preparation involves the demethylation of 3,4,5-trimethoxytoluene.[1] This method is effective because the methoxy groups can be cleaved to form the desired hydroxyl groups, typically using strong acids like hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). The choice of a toluene-based starting material directly installs the required methyl group at the correct position.

Workflow: Demethylation of 3,4,5-trimethoxytoluene

Caption: Demethylation workflow for synthesizing 5-methylpyrogallol.

Synthesis from Orcinol: A biomimetic synthesis route starting from orcinol (5-methylbenzene-1,3-diol) has also been explored. This multi-step process can involve formylation and subsequent oxidation/rearrangement steps to introduce the third hydroxyl group.[8] While potentially more complex, such routes are of interest to researchers exploring bio-inspired chemical pathways.

The Frontier: Microbial Biosynthesis

In recent years, metabolic engineering has provided a powerful and sustainable alternative to chemical synthesis for producing pyrogallol and related compounds. While a direct microbial route to 5-methylpyrogallol is not yet established, the groundwork has been laid. Researchers have successfully engineered Escherichia coli to produce pyrogallol from glucose.[6][9]

The general strategy involves:

-

Enhancing the carbon flux through the shikimate pathway to produce key intermediates like protocatechuic acid (PCA) or 2,3-dihydroxybenzoic acid (2,3-DHBA).[6][9]

-

Introducing engineered enzymes, such as a mutated p-hydroxybenzoate hydroxylase or a 2,3-DHBA 1-monooxygenase, to perform the necessary hydroxylation and decarboxylation steps.[6][9]

This approach avoids harsh reagents and high temperatures, offering a greener path to production.[6] Future work could adapt these pathways by introducing methyltransferases at an appropriate stage to produce 5-methylpyrogallol directly from renewable feedstocks.

Diagram: Generalized Microbial Synthesis Pathway

Caption: Conceptual workflow for microbial synthesis of pyrogallol.

Biological Activity and Potential Applications

While specific biological data on this compound is less abundant than for its parent compound, its structural similarity allows for informed hypotheses regarding its potential applications. The broader class of benzenetriols is known for significant bioactivity.

Antimicrobial and Antioxidant Properties

Pyrogallol and its derivatives are recognized for their antioxidant, antibacterial, and antiseptic properties.[6] The three hydroxyl groups can readily donate hydrogen atoms to neutralize free radicals, making them effective antioxidants. This mechanism is also linked to their antimicrobial effects, where they can induce oxidative stress in bacterial cells or interfere with cellular processes. For instance, the isomer benzene-1,2,4-triol has shown potent activity against the citrus canker bacterium Xanthomonas citri, acting by limiting iron availability to the cells rather than by membrane disruption.[10] It is plausible that 5-methylpyrogallol exhibits similar activities, a promising area for future investigation.

Role in Organic Synthesis and Drug Discovery

This compound serves as a valuable building block in organic synthesis. It can be used as a reactant to create more complex molecules with tailored properties. For example, it reacts with triethoxymethane to synthesize 2-ethoxy-4-hydroxy-6-methyl-1,3-benzodioxole, a scaffold that could be incorporated into novel chemical entities.[1]

In drug discovery, the pyrogallol core is a known pharmacophore. The ability to functionalize the ring, as with the 5-methyl group, allows for the fine-tuning of a molecule's ADME (absorption, distribution, metabolism, and excretion) properties. Phenolic compounds are ubiquitous in medicinal chemistry, and the specific substitution pattern of 5-methylpyrogallol makes it an attractive starting point for developing new therapeutic agents, particularly in areas targeting oxidative stress or microbial infections.[11][12]

Safety and Handling

As with many reactive phenolic compounds, this compound requires careful handling.

-

Hazards: The compound is irritating to the eyes, respiratory system, and skin.[1] It may cause an allergic skin reaction (H317) and causes serious eye irritation (H319).[1]

-

Precautions: When handling, it is essential to wear suitable protective clothing, gloves, and eye/face protection (P280).[1] Work should be conducted in a well-ventilated area or fume hood to avoid breathing dust or vapors (P261).[1]

-

Storage: The material should be stored in a sealed container in a cool, dry place away from oxidizing agents.[1]

Conclusion and Future Outlook